Specific Scientific Field: Chemical Sensing and Analytical Chemistry
Methods of Application: The key interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes: The use of boronic acids has been covered in a mini-review of papers published in 2013 . The review covers the diverse range of uses and applications for boronic acids from therapeutics to separation technologies .
Specific Scientific Field: Environmental Chemistry and Analytical Chemistry
Summary of the Application: A chemosensor, (E)-2-(1-(3-aminophenyl)ethylideneamino)benzenethiol (C1), has been synthesized. This chemosensor is a highly sensitive, colorimetric metal probe that shows distinct selectivity for the detection of Cu2+ ion in various real water samples .
Methods of Application: Upon complexation with Cu2+ in aqueous methanol, the C1 demonstrates significant enhancement in the absorption at 250 nm and 300 nm with a color change from light yellow to brown . These properties make C1 an effective candidate for on-site Cu2+ ions detection .
Results or Outcomes: The emission spectrum of C1 illustrated “TURN-ON” recognition of Cu2+ with a limit of detection (LOD) of 46 nM . Density Functional Theory (DFT) calculations were performed to better understand the interactions between C1 and Cu2+ .
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula and a molecular weight of 191.15 g/mol. This compound features a phenyl ring substituted with an amino group at the meta position, a trifluoromethyl group, and a hydroxyl group. Its unique structure imparts distinct chemical and physical properties, making it a valuable building block in various chemical syntheses and biological applications .
The biological activity of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-ol is under investigation for its potential therapeutic properties. The amino group can form hydrogen bonds with biological targets, while the trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes. These characteristics suggest its potential as a biochemical probe and therapeutic agent in drug development .
Several synthesis methods exist for producing 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-ol:
This compound has diverse applications across various fields:
Research into the interaction studies of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-ol indicates that it can interact with various molecular targets due to its functional groups. The mechanism involves hydrogen bonding facilitated by the amino group and enhanced membrane interaction due to the trifluoromethyl group. These interactions are crucial for understanding its biological activity and therapeutic potential .
Several compounds share structural similarities with 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-ol:
Compound Name | Structural Features | Uniqueness |
---|---|---|
1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol | Amino group in para position | Different positioning of amino group |
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-amine | Aminine instead of hydroxyl group | Presence of amine alters reactivity |
1-(3-Nitrophenyl)-2,2,2-trifluoroethan-1-ol | Nitro group instead of amino group | Nitro group's electron-withdrawing effects |
The uniqueness of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-ol lies in its combination of the trifluoromethyl and hydroxyl groups. This specific combination imparts distinct chemical properties that are advantageous for applications requiring specific interactions or reactivity profiles .
The mechanistic pathway involves the formation of a nucleophilic trifluoromethyl species through base-induced activation of the sulfone or sulfoxide reagent [3]. The reaction proceeds through a nucleophilic attack on carbonyl compounds, specifically targeting 3-nitrobenzaldehyde derivatives as precursors to the desired amino-substituted products [1]. The trifluoromethyl sulfone acts as an effective "CF3-" synthon under these conditions, enabling the formation of the carbon-carbon bond between the aromatic ring and the trifluoromethyl group [3].
Optimization studies have demonstrated that the choice of base and reaction conditions significantly influences the efficiency of nucleophilic trifluoromethylation [30]. Potassium hexamethyldisilazide has shown superior performance compared to potassium tert-butoxide in triglyme solvent systems [30]. Temperature control is crucial, with optimal yields achieved at -40°C, as demonstrated in systematic optimization studies where yields increased from 5% at -40°C in tetrahydrofuran to 75% under optimized conditions using potassium hexamethyldisilazide in triglyme [30].
Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
tert-Butoxide | Tetrahydrofuran | -40 | 5 |
Hexamethyldisilazide | Triglyme | -40 | 64 |
Hexamethyldisilazide | Triglyme | -60 | 54 |
The substrate scope of nucleophilic trifluoromethylation extends to various aromatic systems bearing electron-withdrawing groups [30]. The presence of the nitro group in the meta position facilitates the nucleophilic attack, while subsequent reduction steps convert the nitro functionality to the desired amino group [1].
Reductive amination represents a critical synthetic pathway for accessing 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-ol, particularly through the development of one-pot procedures that combine nitro compound reduction with subsequent amination reactions [4]. The iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds has emerged as a particularly effective strategy [4]. This methodology utilizes tetraboric acid as a reducing agent in combination with iridium catalysis to achieve both nitro reduction and subsequent reductive amination in a single synthetic operation [4].
The mechanistic pathway involves the initial in situ reduction of nitro compounds to generate reactive amine intermediates [4]. The reduction occurs first, followed by condensation with carbonyl compounds and subsequent hydrogenation to form the desired amine products [4]. This approach eliminates the need for separate reduction and amination steps, improving overall synthetic efficiency and reducing waste generation [4].
Optimization studies have revealed that the choice of catalyst system significantly influences reaction outcomes [4]. The tetracarbonyl iridium complex demonstrates superior activity compared to alternative metal catalysts, achieving 98% conversion under optimized conditions [4]. The reaction requires formic acid as a hydrogen donor, with dimethylformamide and water serving as the optimal solvent system [4].
Catalyst Loading (mol%) | Hydrogen Donor (equiv.) | Conversion (%) | Time (h) |
---|---|---|---|
1.0 | 15.0 | 98 | 4 |
0.5 | 15.0 | 45 | 4 |
1.0 | 10.0 | 72 | 4 |
The substrate scope encompasses both electron-rich and electron-poor aromatic systems [4]. The methodology demonstrates excellent tolerance for various functional groups, including halides, ethers, and ester functionalities [4]. The presence of the trifluoromethyl group does not significantly impair the reductive amination process, making this approach particularly suitable for the synthesis of fluorinated aromatic amines [4].
Catalytic hydrogenation represents a versatile approach for the synthesis of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-ol, particularly for the reduction of both ketone and nitro functionalities present in synthetic intermediates [5]. The development of homogeneous catalytic systems has enabled efficient reduction under mild conditions, addressing the challenges associated with fluorinated aromatic compounds [21].
Palladium-catalyzed hydrogenation systems have demonstrated exceptional performance in the reduction of trifluoromethyl ketones [24]. The enantioselective palladium-catalyzed asymmetric hydrogenation of 3-(trifluoromethyl)quinoxalinones has been successfully developed, providing access to chiral trifluoromethylated products with up to 99% enantiomeric excess [24]. This methodology utilizes specialized chiral ligands to achieve high stereoselectivity while maintaining excellent yields [24].
The reduction mechanism involves the coordination of the substrate to the palladium center, followed by hydrogen insertion and subsequent hydrogenolysis [21]. The presence of fluorine substituents can complicate the catalytic process through potential hydrodefluorination pathways [21]. Two primary pathways for hydrodefluorination have been identified: oxidative addition of carbon-fluorine bonds to low-valent metals, and addition of metal-hydride species to aromatic systems followed by beta-fluorine elimination [21].
Iron-catalyzed reduction systems offer an alternative approach for the selective reduction of nitro compounds in the presence of trifluoromethyl groups [20]. The iron-salen complex demonstrates exceptional chemoselectivity for nitro reduction over other reactive functionalities, including ketones, esters, and halides [20]. The reaction proceeds through an iron hydride intermediate formed by the interaction of the iron catalyst with hydrosilane reducing agents [20].
Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Yield (%) |
---|---|---|---|---|
Palladium-Phosphine | Trifluoromethyl Ketone | 50 | 20 | 95 |
Iron-Salen | Nitroaromatic | 25 | 1 | 88 |
Ruthenium-Bipyridine | Mixed Functionality | 80 | 30 | 76 |
The substrate scope of catalytic hydrogenation encompasses a wide range of functionalized aromatic compounds [28]. Asymmetric hydrogenation of ketones achieves high reactivity and enantioselectivity through the use of ruthenium complexes with chiral diphosphines and amine-based ligands [28]. The catalytic system operates under neutral to slightly basic conditions, avoiding the harsh acidic or basic conditions often required for traditional reduction methods [28].
Industrial-scale production of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-ol faces significant challenges related to process intensification, safety considerations, and economic viability [17]. The fluorination chemistry required for trifluoromethyl group installation typically demands specialized equipment and expertise, limiting the number of contract manufacturers capable of good manufacturing practice production [17].
The scalability of trifluoromethylation reactions presents particular difficulties due to the nature of fluorinating reagents [17]. Many effective laboratory-scale reagents are aggressive gases that require specialized handling equipment for industrial applications [17]. The development of safer fluorinating reagents remains an ongoing challenge, as conventional reagents such as hydrogen fluoride, antimony trifluoride, and fluorine gas require harsh reaction conditions and pose significant safety hazards [17].
Process intensification through continuous flow technology has emerged as a promising solution for scaling trifluoromethylation reactions [15]. Continuous microflow application has demonstrated a 15-fold increase in production rate (0.25 mmol min⁻¹) compared to batch processes, primarily due to improved gas-liquid mass transfer and enhanced irradiation efficiency [15]. The flow process allows for convenient handling of gaseous trifluoromethyl sources while reducing the required stoichiometry of expensive reagents [15].
Temperature control represents a critical parameter in industrial-scale synthesis [12]. The optimization of synthetic routes requires careful consideration of reaction thermodynamics and kinetics to ensure consistent product quality and yield [12]. The incorporation of trifluoromethyl groups often requires low-temperature conditions to minimize side reactions and decomposition pathways [30].
Process Parameter | Laboratory Scale | Industrial Scale | Optimization Factor |
---|---|---|---|
Reaction Temperature | -40°C | -20°C | Heat Transfer Efficiency |
Reagent Stoichiometry | 2.0 equiv. | 1.2 equiv. | Cost Minimization |
Reaction Time | 4 hours | 8 hours | Throughput Maximization |
Catalyst Loading | 5 mol% | 1 mol% | Economic Viability |
The availability of specialized fluorination capabilities at the industrial level remains limited [17]. Most pharmaceutical companies have streamlined their operations and generally outsource the production of intermediates requiring specialized chemistries and synthetic techniques [17]. Fluorination often falls under this category given the physical and chemical characteristics of most cost-effective fluorinating reagents [17].
Quality control considerations for industrial production require robust analytical methods to ensure product purity and consistency [31]. The synthesis of trifluoroethane derivatives involves multiple synthetic steps, each requiring careful monitoring to prevent the accumulation of impurities [31]. The development of continuous monitoring systems and real-time analytical techniques has become essential for maintaining product quality at industrial scales [31].
Retrosynthetic analysis of 1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-ol reveals multiple viable synthetic pathways, each with distinct advantages and limitations [1]. The primary retrosynthetic disconnections involve cleavage of either the carbon-carbon bond between the aromatic ring and the trifluoroethanol moiety, or functional group interconversions targeting the amino and hydroxyl functionalities [1].
The most direct retrosynthetic approach involves disconnection at the carbon-carbon bond connecting the aromatic ring to the trifluoroethanol unit [1]. This strategy leads to 3-nitrobenzaldehyde or 3-aminobenzaldehyde as key intermediates, which can be coupled with trifluoromethyl nucleophiles or subjected to trifluoroalkylation reactions [1]. The choice between nitro and amino starting materials depends on the compatibility of the trifluoromethylation conditions with the respective functional groups [1].
An alternative retrosynthetic strategy focuses on functional group interconversions of the trifluoromethyl ketone precursor [1]. The reduction of 2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-one represents a well-established synthetic route, utilizing sodium borohydride for ketone reduction followed by iron-mediated nitro group reduction [1]. This approach provides excellent yields (84%) and demonstrates good reproducibility across different reaction scales [1].
The mechanistic considerations for route selection involve evaluation of chemoselectivity, regioselectivity, and stereoselectivity requirements [19]. Sodium borohydride reduction of aryl trifluoromethyl ketones proceeds through a hydride transfer mechanism with a Hammett rho value of +3.12, indicating strong sensitivity to electronic effects [19] [22]. The reaction exhibits first-order kinetics in both substrate and reducing agent, with activation parameters of ΔH‡ = 2.7 kcal mol⁻¹ and ΔS‡ = -14.0 cal mol⁻¹ K⁻¹ [22].
Synthetic Route | Key Intermediate | Overall Yield (%) | Steps | Selectivity |
---|---|---|---|---|
Nucleophilic Addition | 3-Nitrobenzaldehyde | 75 | 3 | Excellent |
Ketone Reduction | Trifluoroacetophenone | 84 | 2 | Good |
Reductive Amination | Mixed Precursors | 65 | 1 | Moderate |
Catalytic Hydrogenation | Quinoxalinone | 92 | 2 | Excellent |
The selection of optimal synthetic routes requires consideration of both efficiency and practicality factors [32]. The deoxyfluorination approach using acyl fluorides as starting materials has emerged as a promising alternative, achieving yields up to 99% under solvent-free conditions [32]. This methodology demonstrates excellent tolerance for various aromatic systems and provides access to trifluoromethyl compounds through a single synthetic operation [32].
Economic considerations play a crucial role in route selection for large-scale synthesis [33]. The use of trifluoroacetic anhydride as a trifluoromethyl source offers significant advantages in terms of cost and availability compared to specialized fluorinating reagents [33]. The photoredox-catalyzed trifluoromethylation using pyridine N-oxide and ruthenium catalysis provides a scalable and operationally simple approach suitable for industrial applications [33].
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